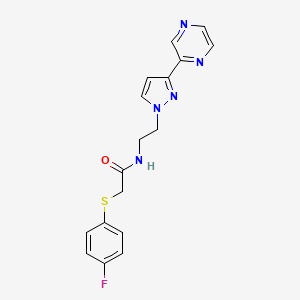

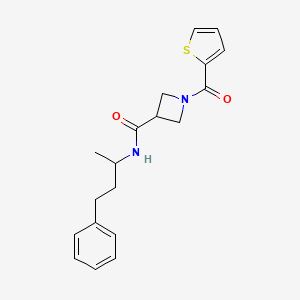

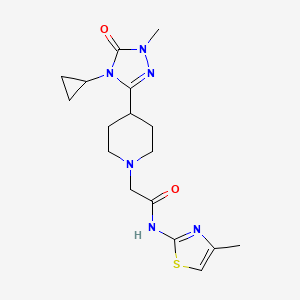

![molecular formula C9H15NO4 B2841531 (2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid CAS No. 132402-46-1](/img/structure/B2841531.png)

(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid” is a chemical compound with the molecular formula C9H15NO4 . It has a molecular weight of 201.22 . The CAS number for this compound is 132402-46-1 .

Physical And Chemical Properties Analysis

“(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid” has a predicted boiling point of 340.3±35.0 °C and a predicted density of 1.118±0.06 g/cm3 . The pKa of the compound is predicted to be 3.98±0.10 .Aplicaciones Científicas De Investigación

Structural Studies and Polymorphism

- Hydrogen Bonding and Polymorphism : Research on amino alcohols interacting with quinaldinate has provided insight into hydrogen bonding and polymorphism, crucial for understanding molecular structure and drug design. Structural analyses of these compounds revealed distinct hydrogen bonding and π...π stacking interactions, leading to various connectivity motifs which are essential in materials science and pharmacology (Podjed & Modec, 2022).

Synthesis and Antimicrobial Activity

- Antimicrobial Activity of Amino Acid Derivatives : The synthesis of derivatives from amino butanoic acids and their evaluation against bacterial and fungal strains has contributed to the development of new antimicrobials. This research is pivotal for pharmaceutical applications, especially in discovering compounds with potential efficacy against resistant microbial strains (Mickevičienė et al., 2015).

Bioorganic and Medicinal Chemistry

- Bioorganometallic Chemistry : The exploration of organometallic compounds in medicinal chemistry, specifically through the synthesis of carboxylic acid derivatives containing organometallic moieties, underscores the role of these compounds in developing isosteric substitutes for drug candidates. Such research is foundational for creating new therapeutic agents with improved efficacy and safety profiles (Patra, Merz, & Metzler‐Nolte, 2012).

Advanced Materials and NMR Applications

- 19F NMR and Medicinal Chemistry : The synthesis of perfluoro-tert-butyl 4-hydroxyproline and its application in 19F NMR demonstrates the compound's utility in probes and medicinal chemistry. This research illustrates the importance of specific amino acids in enhancing the sensitivity and specificity of NMR spectroscopy, a critical tool in molecular diagnostics and drug development (Tressler & Zondlo, 2014).

Protective Strategies and Chemical Synthesis

- Orthogonal Protection Strategies : The development of methods for the selective deblocking of propargyl carbonates highlights advancements in synthetic chemistry, particularly in the protection of hydroxyl and amino functionalities. These methodologies are crucial for the step-wise synthesis of complex organic molecules, with implications for drug synthesis and materials science (Ramesh, Bhat, & Chandrasekaran, 2005).

Propiedades

IUPAC Name |

(2R)-3-methyl-2-(prop-2-enoxycarbonylamino)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-4-5-14-9(13)10-7(6(2)3)8(11)12/h4,6-7H,1,5H2,2-3H3,(H,10,13)(H,11,12)/t7-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKQMLUPZZNVCK-SSDOTTSWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)O)NC(=O)OCC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-Methyl-2-([(prop-2-en-1-yloxy)carbonyl]amino)butanoic | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

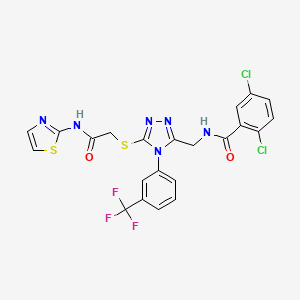

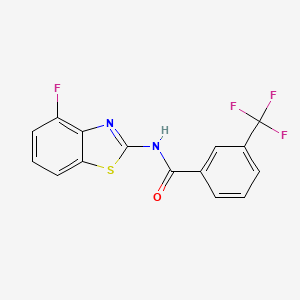

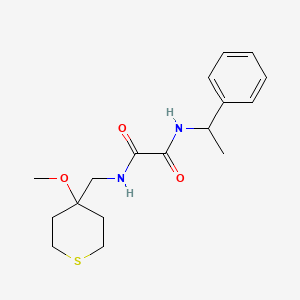

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)

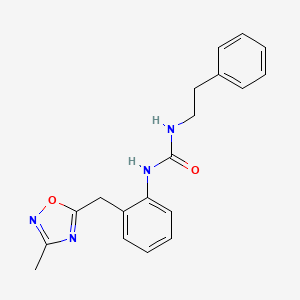

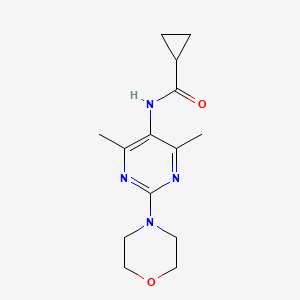

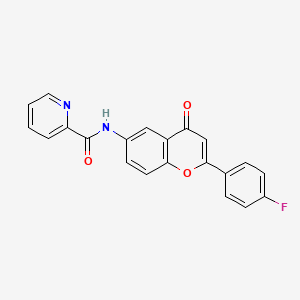

![(E)-{1-[2-(4-fluorophenyl)cyclopropyl]ethylidene}amino 3-methoxybenzoate](/img/structure/B2841467.png)

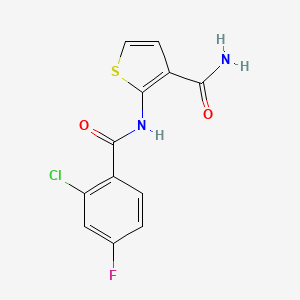

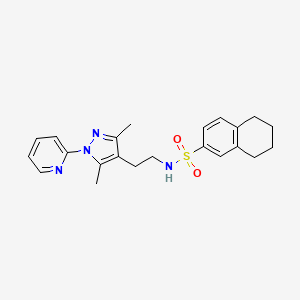

![1-[6-Chloro-3-(4-methoxybenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2841468.png)